molecular formula C17H20N2O4 B2860429 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide CAS No. 1428371-37-2

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide

Cat. No.: B2860429
CAS No.: 1428371-37-2
M. Wt: 316.357
InChI Key: LULNILHMDBLHRD-UHFFFAOYSA-N
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a furan-3-yl-substituted hydroxypropyl chain and a phenethyl group. Its structure features a central oxalamide (N-(carbamoyl)carboxamide) backbone, which facilitates hydrogen bonding and influences solubility and pharmacokinetic properties.

Properties

IUPAC Name

N'-[3-(furan-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULNILHMDBLHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position on Furan Ring

A critical distinction lies in the position of the furan substituent . The target compound contains a furan-3-yl group , whereas analogs such as those in (e.g., 898458-12-3, 898432-69-4) feature furan-2-yl substituents . This positional isomerism affects electronic distribution and steric interactions. For example:

  • Furan-2-yl : The substituent is ortho to the oxygen, which may enhance π-stacking but increase metabolic susceptibility due to proximity to the reactive oxygen atom .

Functional Group Variations

Oxalamide vs. Benzamide Backbones
  • Target Compound : The oxalamide group (N-(carbamoyl)carboxamide) allows for dual hydrogen bonding, enhancing interactions with polar residues in biological targets.
  • Example 11 (EP 4 374 877 A2) : Contains a carboxamide group linked to a fluorophenyl moiety. This structure prioritizes hydrophobic interactions over hydrogen bonding, which may reduce solubility but improve membrane permeability .
  • Flutolanil () : A benzamide pesticide with a trifluoromethyl group, emphasizing hydrophobic and electron-withdrawing effects. The absence of an oxalamide backbone limits hydrogen-bonding capacity, impacting target selectivity .
Hydroxypropyl vs. Alkyl Chains
  • The 3-hydroxypropyl chain in the target compound introduces a hydroxyl group, increasing hydrophilicity and enabling hydrogen bonding.
  • Cyprofuram () : Features a tetrahydrofuran ring instead of a hydroxypropyl chain, prioritizing rigidity and metabolic stability over solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Furan Position Key Functional Groups Biological Activity/Use
Target Compound Oxalamide 3-yl 3-hydroxypropyl, phenethyl Not explicitly reported
Example 11 (EP 4 374 877 A2) Carboxamide 3-yl Fluorophenyl, pyrrolopyridazine Kinase inhibition (hypothetical)
898458-12-3 Benzamide 2-yl Fluoro, indolin-1-yl Not explicitly reported
Flutolanil Benzamide N/A Trifluoromethyl, methoxypropyl Pesticide (fungicide)

Research Findings and Implications

Pharmacological Potential

  • Oxalamide Advantage : The dual hydrogen-bonding capacity of oxalamide may enhance binding to enzymes or receptors, as seen in kinase inhibitors (e.g., Example 11) .

Limitations and Challenges

  • Solubility : The phenethyl group may reduce aqueous solubility, necessitating formulation optimization.
  • Lack of Direct Data : The absence of explicit studies on the target compound limits conclusive comparisons.

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